molecular formula C22H18Cl2N2O B11084460 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-phenethyl-

1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-phenethyl-

Cat. No.: B11084460
M. Wt: 397.3 g/mol
InChI Key: BGOBUFVHLWZUHC-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenoxy group, a phenylethyl group, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine . Further condensation with α-bromoketones under reflux in dry ethanol produces the desired benzodiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18Cl2N2O

Molecular Weight

397.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-(2-phenylethyl)benzimidazole

InChI

InChI=1S/C22H18Cl2N2O/c23-17-10-11-21(18(24)14-17)27-15-22-25-19-8-4-5-9-20(19)26(22)13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2

InChI Key

BGOBUFVHLWZUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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